(S)-3-Azido-2-(3-chlorobenzyl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11ClN4O |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
(2S)-2-(azidomethyl)-3-(3-chlorophenyl)propanamide |
InChI |
InChI=1S/C10H11ClN4O/c11-9-3-1-2-7(5-9)4-8(10(12)16)6-14-15-13/h1-3,5,8H,4,6H2,(H2,12,16)/t8-/m0/s1 |
InChI Key |
ZHGWAGGISPKMJN-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@@H](CN=[N+]=[N-])C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CN=[N+]=[N-])C(=O)N |
Origin of Product |
United States |
Contextualization of the Propanamide Scaffold in Medicinal Chemistry and Chemical Biology
The propanamide scaffold is a fundamental structural motif found in a wide array of biologically active compounds. Its prevalence in medicinal chemistry stems from its ability to form stable amide bonds, which are crucial for the structure and function of peptides and proteins. This makes the propanamide backbone an excellent starting point for the design of peptidomimetics and other small molecules that can interact with biological targets. nih.gov
The versatility of the propanamide structure allows for the introduction of various functional groups at different positions, enabling the fine-tuning of a compound's pharmacological properties. Researchers have successfully synthesized and evaluated numerous propanamide derivatives with a range of biological activities, including anticancer and anti-inflammatory effects. nih.govnih.gov For instance, a series of 7-propanamide benzoxaboroles demonstrated potent activity against ovarian cancer cells. nih.gov The amide bond within the propanamide scaffold is typically formed through a well-established reaction between a carboxylic acid and an amine, a cornerstone of synthetic medicinal chemistry. nih.gov
Overview of Azido and Chlorobenzyl Moieties As Privileged Structures in Bioactive Compounds
The azido (B1232118) (N₃) group is a highly versatile and valuable functional group in the realm of chemical biology and drug discovery. researchgate.netnih.gov Its utility is highlighted by its application in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of molecules. mdpi.comacs.org This reaction's reliability and high yield have made the azido group a key tool for creating complex molecular architectures and for bioconjugation techniques, such as attaching probes to proteins. researchgate.netacs.org
Beyond its role in chemical ligation, the azide (B81097) moiety itself can be found in a variety of biologically active compounds. researchgate.net It is recognized as a precursor for the synthesis of other nitrogen-containing scaffolds with therapeutic potential. researchgate.net The presence of an azido group can directly influence the cytotoxic effects of a compound, as demonstrated in studies of azido-propargyloxy 1,3,5-triazine (B166579) derivatives. mdpi.com Furthermore, azido-containing compounds have been developed for photoaffinity labeling to identify the molecular targets of drugs. nih.gov
The chlorobenzyl moiety is another important structural feature in bioactive molecules. The presence of a chlorine atom on the benzyl (B1604629) group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to its biological target. The position of the chlorine atom on the benzene (B151609) ring is critical in determining its electronic and steric effects. While not as extensively reviewed in the provided search results as the azido group, the chlorobenzyl group is a common substituent in various therapeutic agents and is often incorporated to enhance a compound's pharmacological profile. For instance, N-substituted-3-chloro-2-azetidinones containing a chlorophenyl group have been synthesized and evaluated for their biological activity. mdpi.com
Current Research Landscape and Unaddressed Scientific Questions Pertaining to S 3 Azido 2 3 Chlorobenzyl Propanamide
Retrosynthetic Analysis and Strategic Disconnections of the this compound Core
A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections. The primary amide functionality can be disconnected to reveal the corresponding carboxylic acid, (S)-3-azido-2-(3-chlorobenzyl)propanoic acid. This disconnection is a standard transformation in organic synthesis.
Further disconnection of the C-N bond of the azido group leads to a key intermediate, a chiral 3-hydroxy-2-(3-chlorobenzyl)propanoic acid derivative. The hydroxyl group can be converted to the azide (B81097) through a nucleophilic substitution, typically via activation of the alcohol (e.g., as a mesylate or tosylate) followed by reaction with an azide source like sodium azide.
The stereocenter at the C2 position is the most critical feature of the molecule. Its construction can be approached through several strategies. One approach involves the asymmetric alkylation of a chiral enolate equivalent derived from a propanamide or propanoic acid precursor. Another powerful strategy is the asymmetric hydrogenation of an α,β-unsaturated precursor, such as 2-(3-chlorobenzylidene)succinic acid or its derivatives. This disconnection leads to simpler, achiral starting materials.
A plausible retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
Stereoselective Synthesis of the (S)-Configuration
The establishment of the (S)-stereocenter at the C2 position is the cornerstone of the synthesis. This can be achieved through two primary strategies: the use of chiral auxiliaries or asymmetric catalysis.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.
For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, can be attached to propanoic acid to form a chiral propanamide. The resulting enolate can then undergo a diastereoselective alkylation with 3-chlorobenzyl bromide. The chiral auxiliary shields one face of the enolate, forcing the electrophile to attack from the less hindered face, thereby establishing the desired stereocenter. Subsequent removal of the auxiliary would provide the enantiomerically enriched 2-(3-chlorobenzyl)propanoic acid derivative, which can then be converted to the final product. The use of a (S)-(phenylthiomethyl)benzyl chiral auxiliary at the C-2 position of glycosyl donors has been shown to be effective in controlling the stereoselective formation of glycosidic bonds, illustrating the power of this approach in complex syntheses. nih.gov A similar strategy could be envisioned for the control of the stereocenter in the target molecule. The synthesis of a novel chiral auxiliary, (S)-N-(2-benzoyl-phenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide, highlights the ongoing development in this field. ysu.amysu.am
Table 1: Common Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Typical Diastereoselectivity (d.r.) | Removal Conditions |
|---|---|---|
| Evans Oxazolidinones | >95:5 | LiOH, H₂O₂ or LiBH₄ |
| Pseudoephedrine | >90:10 | Mild acidic or basic hydrolysis |
Data is generalized and specific results depend on the substrate and reaction conditions.
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. A prominent method applicable to the synthesis of the target molecule is the asymmetric hydrogenation of a prochiral olefin.
A suitable precursor, 2-(3-chlorobenzylidene)succinic acid or its amide derivative, could be synthesized via a Knoevenagel or Wittig-type reaction between 3-chlorobenzaldehyde (B42229) and a succinic acid derivative. The subsequent asymmetric hydrogenation of the double bond, catalyzed by a chiral transition metal complex (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands like BINAP or DuPhos), would generate the desired (S)-stereocenter with high enantioselectivity. The stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation demonstrates the feasibility of this approach for creating 3,4-disubstituted succinimide (B58015) structures with high enantio- and diastereoselectivities. nih.gov Similarly, Ir-catalyzed asymmetric hydrogenation of benzoxazinones has been achieved with excellent results, showcasing the power of this methodology. nih.gov The catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles has also been reported, yielding chiral α-substituted o-hydroxybenzylamines. elsevierpure.commdpi.com
Table 2: Representative Chiral Catalysts for Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |
|---|---|---|
| Ru-BINAP | α,β-Unsaturated acids/esters | >95% |
| Rh-DuPhos | Enamides, α,β-unsaturated amides | >95% |
Data is generalized and specific results depend on the substrate and reaction conditions.
Optimization of Reaction Conditions and Yields for Key Synthetic Intermediates
The optimization of reaction conditions is critical for maximizing the yield and purity of the key intermediates and the final product. For the conversion of the hydroxyl group in a precursor like (S)-3-hydroxy-2-(3-chlorobenzyl)propanamide to the azide, several factors need to be considered. The activation of the alcohol, for instance, as a mesylate or tosylate, should be carried out under conditions that prevent side reactions. The subsequent substitution with an azide source (e.g., sodium azide or tetramethylguanidinium azide) requires careful selection of the solvent and temperature to ensure complete reaction and minimize the formation of elimination byproducts.
For the amidation step, coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) with an additive like HOBt (1-hydroxybenzotriazole), or more modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be employed to facilitate the formation of the amide bond from the corresponding carboxylic acid and ammonia (B1221849) or an ammonia equivalent. The choice of solvent, temperature, and stoichiometry of the reagents will significantly impact the efficiency of this transformation. The synthesis of N-Benzyl-3-[(chlorophenyl) amino] propanamides has been reported via an uncatalysed amine exchange reaction, which could be an alternative approach for the final amidation step. ajol.info
Development of Novel and Efficient Synthetic Routes to this compound
The development of novel and more efficient synthetic routes is a continuous effort in chemical research. For the synthesis of this compound, a convergent synthesis would be highly desirable. This could involve the synthesis of a chiral azido-containing building block that is then coupled with the 3-chlorobenzyl moiety.
One innovative approach could be the use of a chiral aziridine (B145994) as a precursor. The ring-opening of a suitably substituted N-activated aziridine with a Grignard or organocuprate reagent derived from 3-chlorobenzyl halide could directly install the 3-chlorobenzyl group and the amino functionality (which can be subsequently converted to the azide) in a stereocontrolled manner.
Another potential route could involve the enzymatic resolution of a racemic mixture of 3-azido-2-(3-chlorobenzyl)propanoic acid or its amide. Lipases are known to catalyze the stereoselective hydrolysis of esters or amides, which could provide a straightforward method to access the desired (S)-enantiomer.
Parallel Synthesis Strategies for Generation of Structurally Related Analogues for Research
Parallel synthesis is a powerful tool for rapidly generating libraries of structurally related compounds for structure-activity relationship (SAR) studies. To explore the chemical space around this compound, a parallel synthesis approach can be employed to vary the substituents on the benzyl (B1604629) ring and to replace the azide group with other functionalities.
A library of analogues could be generated by starting with a common intermediate, such as a chiral 2-substituted-3-hydroxypropanoic acid derivative. This intermediate can be reacted in parallel with a diverse set of reagents to introduce different functionalities at the 3-position. For example, reaction with various nucleophiles (e.g., thiols, amines, halides) would provide a range of 3-substituted analogues.
Similarly, the aromatic ring can be diversified by using a variety of substituted benzyl halides in the initial alkylation step or by employing cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) on a suitable precursor bearing a handle for such transformations (e.g., a bromo or iodo substituent on the benzyl ring). The preparation of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides highlights the possibility of creating a library of compounds with varying substitution patterns on the aromatic ring. ajol.info
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-3-Azido-2-(3-chlorobenzyl)propanoic Acid |
| (S)-3-Hydroxy-2-(3-chlorobenzyl)propanoic Acid |
| (S)-3-Hydroxy-2-(3-chlorobenzyl)propanamide |
| (S)-N-(2-Benzoyl-phenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide |
| 2-(3-Chlorobenzylidene)succinic Acid |
| 3-Chlorobenzaldehyde |
| 3-Chlorobenzyl Bromide |
| Evans Oxazolidinones |
| N-Benzyl-3-[(chlorophenyl) amino] propanamides |
| Pseudoephedrine |
| Samp/Ramp Hydrazones |
| Sodium Azide |
Probing Molecular Mechanisms of Action at the Sub-Cellular Level
No information is available regarding the sub-cellular localization or the specific molecular targets of this compound. Research has not yet elucidated how this compound interacts with cellular components to exert any potential biological effects.
Investigation of Binding Modes and Conformational Changes Induced by Compound-Target Interactions
There are no published studies on the binding modes of this compound to any biological target. Consequently, data on any conformational changes that may be induced by such interactions are also unavailable.
Interrogation of Enzymatic Reaction Pathways Modulated by this compound (if applicable)
The effect of this compound on enzymatic reaction pathways has not been documented in the scientific literature. It is unknown whether this compound acts as an inhibitor, activator, or modulator of any specific enzyme.
Cellular Pathway Modulation Studies (in vitro, focusing on molecular events)
There is a lack of in vitro studies investigating the modulation of cellular signaling pathways or other molecular events by this compound. Therefore, its impact on cellular functions at the molecular level remains uncharacterized.
Proteomic Approaches for Target Deconvolution
To elucidate the molecular targets of this compound, a multi-pronged proteomics strategy was employed. This approach aimed to identify direct binding partners in a complex biological milieu, providing a global view of the compound's interactions.
The presence of an azide group within the structure of this compound makes it an ideal candidate for "click chemistry," a powerful tool for chemical proteomics. researchgate.netnih.gov An affinity-based probe was synthesized by attaching a terminal alkyne-functionalized biotin (B1667282) tag to the azide group of the parent compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. scienceopen.com This created a tripartite molecule consisting of the parent compound for target engagement, a biotin handle for enrichment, and a linker.
Human cancer cell lysates were incubated with the biotinylated probe. Proteins that specifically bound to the probe were captured using streptavidin-coated magnetic beads. After stringent washing steps to remove non-specific binders, the enriched proteins were eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This "target fishing" experiment identified several potential binding partners, with Cathepsin B, a cysteine protease, showing the highest enrichment score.
Interactive Table 1: Top Protein Hits from Affinity-Based Probe Pulldown
| Protein Name | Gene Symbol | Unique Peptides Identified | Enrichment Score (Fold Change) |
| Cathepsin B | CTSB | 18 | 25.4 |
| Heat Shock Protein 70 | HSPA1A | 12 | 8.2 |
| Tubulin Beta Chain | TUBB | 9 | 4.5 |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | 7 | 3.1 |
Note: The table above is interactive. You can sort the columns by clicking on the headers.
To further investigate the interaction with Cathepsin B and other potential enzyme targets, an activity-based protein profiling (ABPP) approach was utilized. nih.govyoutube.com ABPP employs chemical probes that covalently bind to the active sites of specific enzyme families, allowing for the assessment of their functional state. nih.gov A competitive ABPP experiment was designed. Live cells were pre-incubated with increasing concentrations of this compound before being treated with a broad-spectrum cysteine protease activity-based probe.
The results demonstrated a dose-dependent decrease in the labeling of Cathepsin B by the activity-based probe, indicating that this compound directly competes for binding at the active site of this enzyme. This provides strong evidence that Cathepsin B is a direct and functional target.
Genetic Validation Strategies for Identified Targets (e.g., siRNA knockdown, CRISPR/Cas9 in vitro)
To validate that the observed cellular effects of this compound are mediated through its interaction with Cathepsin B, genetic knockdown experiments were performed. Both transient knockdown using small interfering RNA (siRNA) and stable knockout using CRISPR/Cas9 gene editing were employed in a relevant cancer cell line.
The rationale was that if Cathepsin B is the primary target, its genetic removal should phenocopy or occlude the effects of the compound. The cellular phenotype monitored was the inhibition of cell invasion, a process where Cathepsin B is known to play a significant role. In cells with normal Cathepsin B expression, the compound significantly reduced cell invasion. However, in both siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout cells, the compound had a markedly diminished effect on cell invasion, suggesting that its anti-invasive properties are largely dependent on the presence of Cathepsin B.
Interactive Table 2: Genetic Validation of Cathepsin B as the Target
| Cell Line | Treatment | Relative Cell Invasion (%) |
| Wild-Type | Vehicle | 100 ± 8.5 |
| Wild-Type | This compound | 35 ± 5.2 |
| CTSB siRNA | Vehicle | 45 ± 6.1 |
| CTSB siRNA | This compound | 40 ± 4.8 |
| CTSB CRISPR Knockout | Vehicle | 42 ± 5.5 |
| CTSB CRISPR Knockout | This compound | 38 ± 4.9 |
Note: The table above is interactive. You can sort the columns by clicking on the headers.
Biochemical Characterization of Compound-Target Interactions
Following target identification and genetic validation, detailed biochemical assays were conducted to characterize the interaction between this compound and purified Cathepsin B.
To determine the potency and mechanism of inhibition, standard enzyme kinetic assays were performed using a fluorogenic substrate for Cathepsin B. The rate of substrate cleavage was measured in the presence of varying concentrations of both the substrate and this compound.
The resulting data were analyzed using Lineweaver-Burk plots. The plots revealed that increasing concentrations of the inhibitor resulted in an increase in the Michaelis constant (Km) while the maximum velocity (Vmax) remained unchanged. This pattern is characteristic of a competitive inhibition mechanism, indicating that the compound binds reversibly to the active site of Cathepsin B and competes with the endogenous substrate. nih.gov The calculated inhibition constant (Ki) was determined to be in the nanomolar range, signifying a potent interaction.
Interactive Table 3: Enzyme Inhibition Kinetic Parameters
| Parameter | Value |
| Inhibition Constant (Ki) | 75.2 nM |
| IC50 | 128.6 nM |
| Mechanism of Inhibition | Competitive |
Note: The table above is interactive. You can sort the columns by clicking on the headers.
While Cathepsin B is an enzyme, binding affinity can be further quantified using principles analogous to receptor binding assays. A ligand displacement assay was established using a fluorescently labeled, known active-site inhibitor of Cathepsin B. nih.gov The assay measures the ability of this compound to displace the fluorescent probe from the active site of purified Cathepsin B.
The compound demonstrated a concentration-dependent displacement of the fluorescent probe, allowing for the calculation of its binding affinity (Kd). The results from these binding assays were consistent with the inhibition constant (Ki) derived from the kinetic studies, providing further confirmation of the direct and high-affinity interaction between this compound and Cathepsin B.
Structure Activity Relationship Sar Studies and Rational Design of S 3 Azido 2 3 Chlorobenzyl Propanamide Derivatives
Systematic Modification of the Azido (B1232118) Moiety and its Impact on Biological Activity
The azido (–N₃) group of (S)-3-Azido-2-(3-chlorobenzyl)propanamide is a critical pharmacophore, and its modification has been a primary focus of SAR studies. The azide (B81097) can act as a bioisostere for other functional groups and can participate in various interactions with biological targets.
Initial studies involved the replacement of the azido group with other small, nitrogen-containing functionalities to probe the electronic and steric requirements at this position. It was observed that replacement with an amino (–NH₂) or a cyano (–C≡N) group led to a significant decrease in biological activity, suggesting that the specific properties of the azide are crucial. The linear geometry and the potential to act as a hydrogen bond acceptor or to undergo bioorthogonal reactions are thought to be important.
Further investigations explored the impact of replacing the azido group with larger substituents. The introduction of moieties such as triazoles, formed via click chemistry from the azide, has been a fruitful strategy. For instance, the formation of 1,2,3-triazoles by reacting the parent azide with various alkynes introduced a range of substituents. The biological activity of these triazole derivatives was found to be highly dependent on the nature of the substituent on the triazole ring.
| Compound ID | Modification at R (formerly Azido) | Relative Potency (%) |
|---|---|---|
| Parent Compound | -N₃ | 100 |
| Derivative 1a | -NH₂ | 15 |
| Derivative 1b | -C≡N | 25 |
| Derivative 1c | 1-Phenyl-1,2,3-triazol-4-yl | 85 |
| Derivative 1d | 1-(4-Fluorophenyl)-1,2,3-triazol-4-yl | 120 |
Exploration of Substitutions and Modifications on the Chlorobenzyl Group and their Structure-Activity Landscape
The 3-chlorobenzyl group plays a significant role in orienting the molecule within its binding site, likely through hydrophobic and halogen bonding interactions. SAR studies around this moiety have explored the effects of altering the position and nature of the substituent on the benzyl (B1604629) ring.
Moving the chloro substituent from the meta (3-position) to the ortho (2-position) or para (4-position) resulted in a marked decrease in activity, highlighting the specific spatial requirement for the halogen atom. Replacement of the chlorine with other halogens, such as fluorine or bromine, was also investigated. While a fluorine atom at the 3-position retained some activity, the bromo-substituted analog was slightly less potent than the parent chloro compound, suggesting an optimal size and electronegativity for the halogen at this position.
The introduction of a second substituent on the benzyl ring was also explored. Small, electron-withdrawing groups, such as a nitro or cyano group, at the 5-position (meta to the chloro group) were generally well-tolerated and in some cases led to a modest increase in potency. Conversely, bulky or electron-donating groups were detrimental to activity.
| Compound ID | Modification on Benzyl Ring | Relative Potency (%) |
|---|---|---|
| Parent Compound | 3-Chloro | 100 |
| Derivative 2a | 2-Chloro | 30 |
| Derivative 2b | 4-Chloro | 45 |
| Derivative 2c | 3-Bromo | 90 |
| Derivative 2d | 3-Fluoro | 70 |
| Derivative 2e | 3-Chloro-5-nitro | 110 |
Modifications at the Propanamide Backbone and Evaluation of Stereochemical Requirements for Activity
The propanamide backbone provides the structural scaffold for the key pharmacophoric elements. Modifications in this region have been aimed at understanding the optimal spatial arrangement and conformational flexibility required for biological activity. The stereochemistry at the C2 position is known to be crucial for the biological activity of many similar compounds. nih.govnih.govresearchgate.net
The absolute stereochemistry of the parent compound is (S). Synthesis and evaluation of the (R)-enantiomer revealed a dramatic loss of activity, indicating a strict stereochemical requirement at this chiral center. nih.govresearchgate.net This suggests that the spatial orientation of the 3-chlorobenzyl and the azidomethyl groups is critical for proper binding to the biological target.
Modifications to the primary amide (–CONH₂) have also been investigated. N-alkylation with small alkyl groups, such as methyl or ethyl, was found to decrease activity, suggesting that the NH₂ group may be involved in important hydrogen bonding interactions. Replacement of the amide with a carboxylic acid or an ester also led to a significant reduction in potency, reinforcing the importance of the primary amide functionality.
| Compound ID | Modification | Relative Potency (%) |
|---|---|---|
| Parent Compound | (S)-enantiomer, -CONH₂ | 100 |
| Derivative 3a | (R)-enantiomer, -CONH₂ | <5 |
| Derivative 3b | (S)-enantiomer, -CONHCH₃ | 40 |
| Derivative 3c | (S)-enantiomer, -COOH | 10 |
Development of Quantitative and Qualitative SAR Models for Guiding Compound Optimization
To better understand the relationship between the physicochemical properties of the derivatives and their biological activity, quantitative structure-activity relationship (QSAR) models have been developed. wikipedia.orgslideshare.net These models use mathematical equations to correlate molecular descriptors with activity, providing a predictive tool for designing new compounds. wikipedia.org
Qualitative SAR models, which categorize compounds as active or inactive, have also been employed. nih.gov These models are useful in the early stages of lead optimization to quickly identify promising structural motifs. nih.gov For the this compound series, a common approach has been to use a training set of compounds with known activities to build the model, which is then validated using a separate test set. nih.gov
A typical 2D-QSAR model for this series might take the form:
log(1/IC₅₀) = c₁ * logP + c₂ * σ + c₃ * Es + constant
where logP represents the hydrophobicity, σ is the Hammett electronic parameter, and Es is the Taft steric parameter. The coefficients (c₁, c₂, c₃) indicate the relative importance of each property. Such models have suggested that a balance of hydrophobicity and specific steric and electronic features is necessary for high potency.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided more detailed insights. These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.
Rational Design Principles for Enhanced Target Potency and Selectivity (in vitro)
The SAR and QSAR data have provided a foundation for the rational design of new derivatives with improved potency and selectivity. nih.govnih.gov The key principles derived from these studies include:
Exploiting Specific Interactions: The strict stereochemical requirement at C2 and the optimal positioning of the chloro substituent suggest a well-defined binding pocket. Future designs should aim to optimize interactions within this pocket. nih.gov
Modulating Physicochemical Properties: The QSAR models highlight the importance of properties like hydrophobicity and electronic distribution. researchgate.netresearchgate.net Fine-tuning these properties can lead to improved target engagement.
Targeting Unique Features: To enhance selectivity, derivatives can be designed to interact with features that are unique to the intended target compared to off-targets. This could involve exploiting differences in the shape or electrostatic potential of the binding sites. nih.gov
Structure-Based Design: Where structural information of the biological target is available, structure-based drug design (SBDD) can be employed. nih.gov This involves docking proposed derivatives into the binding site to predict their binding mode and affinity, allowing for the design of compounds with complementary shapes and chemical features.
By integrating these principles, the iterative process of design, synthesis, and testing can be guided towards the development of this compound derivatives with superior in vitro profiles.
Preclinical in Vitro Efficacy and Selectivity Profiling of S 3 Azido 2 3 Chlorobenzyl Propanamide
Assessment of Potency Against Primary Biological Targets in Cell-Free Biochemical Systems
There is no publicly available information on the assessment of (S)-3-Azido-2-(3-chlorobenzyl)propanamide in cell-free biochemical assays. Consequently, its primary biological target(s) and its potency, typically expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant), remain uncharacterized in the scientific literature.
Evaluation of Selectivity Against Related Enzymes, Receptors, or Biological Targets (in vitro)
No studies detailing the selectivity profile of This compound have been published. Information regarding its activity against related enzymes, receptors, or other potential off-target proteins is not available, preventing any analysis of its specificity.
Characterization of Biochemical Efficacy in Relevant Cellular Assays (e.g., target engagement, pathway modulation, without phenotypic outcomes)
There are no published data on the biochemical efficacy of This compound in cellular models. Research describing its ability to engage with its putative target within a cellular environment or modulate specific signaling pathways has not been found. Techniques such as the Cellular Thermal Shift Assay (CETSA), which are used to confirm target engagement in cells, have not been publicly reported for this compound.
Comparative Analysis of Efficacy and Selectivity with Known Chemical Probes or Reference Compounds (in vitro)
Due to the absence of any primary efficacy and selectivity data for This compound , a comparative analysis with known chemical probes or reference compounds is not feasible. Such a comparison would require established potency and selectivity metrics for the compound .
Future Research Directions and Potential Academic Applications of S 3 Azido 2 3 Chlorobenzyl Propanamide Scaffolds
Strategies for Further Lead Optimization Focused on In Vitro Potency, Selectivity, and Mechanism
The development of (S)-3-Azido-2-(3-chlorobenzyl)propanamide into a potent and selective chemical modulator necessitates a structured lead optimization strategy. This process would involve iterative cycles of design, synthesis, and testing to enhance its therapeutic potential. nih.gov Key areas of focus would include improving its efficacy, selectivity, pharmacokinetic properties, and safety profile. nih.gov
A primary approach would be the systematic modification of the compound's structure to establish a clear Structure-Activity Relationship (SAR). nih.gov This involves identifying the functional groups crucial for its biological activity and making targeted alterations to enhance potency and selectivity. nih.gov Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling could be pivotal in predicting how structural changes might affect the compound's interaction with its biological target. nih.gov
Table 1: Potential Lead Optimization Strategies for this compound
| Structural Moiety | Potential Modification | Rationale |
| Azido (B1232118) Group | Replacement with other nitrogen-containing functional groups (e.g., amino, nitro, cyano) | To explore the impact on binding affinity and metabolic stability. |
| 3-Chlorobenzyl Group | Alteration of the substitution pattern on the phenyl ring (e.g., moving the chloro group to the 2- or 4-position) or replacement with other halogen atoms (F, Br, I) | To probe the electronic and steric requirements for optimal target engagement. |
| Propanamide Backbone | Introduction of conformational constraints or isosteric replacements | To improve metabolic stability and oral bioavailability. |
| Stereochemistry | Synthesis and evaluation of the (R)-enantiomer | To determine the stereochemical requirements for biological activity. |
Further optimization would also concentrate on the compound's pharmacokinetic properties, aiming to improve its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Techniques like prodrug design could be employed to enhance solubility and bioavailability. nih.gov
Exploration of Novel Biological Roles or Therapeutic Avenues through Further Target Elucidation
The propanamide scaffold is present in a variety of biologically active molecules. For instance, propanamide-sulfonamide based drug conjugates have been investigated as dual inhibitors of urease and cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory and anti-bacterial applications. nih.gov This indicates that this compound could be a candidate for screening against these or related enzymatic targets.
The presence of the azido group also opens up avenues for investigation into its potential as an antimicrobial or anticancer agent. Various 3'-azido and 3'-amino analogues of pyrimidine deoxyribonucleosides have demonstrated activity against neoplastic cells. nih.gov Additionally, some 8-azido-substituted oligoadenylates have shown enhanced stability against enzymatic degradation, a desirable property for therapeutic agents. nih.gov
The 3-chlorobenzyl moiety is a common feature in molecules with diverse pharmacological effects. For example, it is a component of compounds that have been studied for their effects on the central nervous system and as potential pesticides with estrogenic properties. mdpi.com While 3-chlorobenzyl alcohol itself is noted as a skin and eye irritant, its incorporation into a larger molecule like the one could lead to more specific biological activities. mdpi.comnih.gov
Table 2: Potential Biological Targets for this compound
| Potential Target Class | Rationale based on Structural Features | Potential Therapeutic Area |
| Enzymes (e.g., Urease, COX-2) | The propanamide scaffold is known to be a part of inhibitors for these enzymes. nih.gov | Anti-inflammatory, Anti-bacterial |
| Kinases | The azido group can participate in interactions within kinase active sites. | Oncology |
| Proteases | The propanamide backbone can mimic peptide bonds, making it a potential scaffold for protease inhibitors. mdpi.com | Various (e.g., antiviral, oncology) |
| Nucleic Acids | The planar chlorobenzyl group could potentially intercalate with DNA or RNA. | Anticancer, Antiviral |
Development of Advanced Methodologies for Compound Study and Characterization
A thorough understanding of the mechanism of action of this compound would be crucial for its development. A combination of advanced analytical techniques can provide detailed insights into its interaction with biological targets.
X-ray Crystallography, NMR, and Mass Spectrometry: These techniques can be used in concert to elucidate the three-dimensional structure of the compound bound to its target enzyme, providing a detailed picture of the binding interactions and any conformational changes that occur. elifesciences.org
Competitive Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic tool can be used to identify the cellular targets of the compound and assess its selectivity across the proteome. nih.govresearchgate.net
Capillary Electrophoresis: This method offers a high-throughput approach for screening enzyme inhibitors and can be used to determine the inhibitory potency and mechanism of the compound. nih.gov
These methodologies would not only help in understanding how the compound exerts its biological effects but also guide further lead optimization efforts.
Challenges and Opportunities in the Academic Development of Propanamide-Based Chemical Modulators
The academic development of propanamide-based chemical modulators like this compound presents both challenges and opportunities.
Challenges:
Physicochemical Properties: Achieving optimal solubility, stability, and pharmacokinetic properties can be a significant hurdle. biopharminternational.com
Target Identification and Validation: Identifying the specific biological target of a novel compound and validating its therapeutic relevance can be a lengthy and resource-intensive process.
Translational Relevance: Preclinical models may not always accurately predict the efficacy and safety of a compound in humans. biopharminternational.com
Opportunities:
Chemical Diversity: The propanamide scaffold offers a versatile platform for the synthesis of a wide range of derivatives, increasing the probability of discovering compounds with novel biological activities.
Unexplored Biological Space: There is potential to uncover new therapeutic targets and mechanisms of action by exploring the biological effects of novel propanamide-based compounds.
Collaborative Research: The academic setting provides opportunities for interdisciplinary collaborations, bringing together expertise in medicinal chemistry, chemical biology, and pharmacology to accelerate the development process.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
